Vociprotafib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vociprotafib is a small molecule inhibitor developed by Sanofi and Revolution Medicines Inc. It is primarily known for its role as an inhibitor of the protein tyrosine phosphatase non-receptor type 11 (SHP2). This compound is currently in clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer and colorectal cancer .
Preparation Methods
The synthesis of vociprotafib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of bonds and functional groups .
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-efficiency purification techniques, and ensuring compliance with regulatory standards for pharmaceutical production .
Chemical Reactions Analysis
Vociprotafib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Vociprotafib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.
Biology: Employed in cellular assays to investigate the role of SHP2 in cell proliferation, differentiation, and survival.
Medicine: Undergoing clinical trials for the treatment of advanced solid tumors, including non-small cell lung cancer and colorectal cancer
Industry: Potential applications in the development of targeted cancer therapies and personalized medicine
Mechanism of Action
Vociprotafib exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in the activation of the RAS-RAF-MEK-ERK signaling pathway. This pathway is often hyperactivated in tumors, leading to uncontrolled cell growth and proliferation. By inhibiting SHP2, this compound blocks the activation of this pathway, thereby reducing tumor growth and promoting cancer cell death .
Comparison with Similar Compounds
Vociprotafib is unique in its specific inhibition of SHP2. Similar compounds include:
RMC-4630: Another SHP2 inhibitor developed by Revolution Medicines.
SAR-442720: A compound with similar inhibitory effects on SHP2.
SHP2-IN-7: Another SHP2 inhibitor with a different chemical structure but similar biological activity
This compound stands out due to its high specificity and potency in inhibiting SHP2, making it a promising candidate for targeted cancer therapy .
Properties
CAS No. |
2172652-48-9 |
---|---|
Molecular Formula |
C20H27ClN6O2S |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[6-(2-amino-3-chloropyridin-4-yl)sulfanyl-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C20H27ClN6O2S/c1-11-19(30-14-3-6-24-17(23)15(14)21)26-13(9-28)18(25-11)27-7-4-20(5-8-27)10-29-12(2)16(20)22/h3,6,12,16,28H,4-5,7-10,22H2,1-2H3,(H2,23,24)/t12-,16+/m0/s1 |
InChI Key |
HISJAYUQVHMWTA-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.